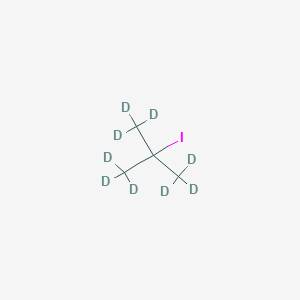

2-Iodo-2-methylpropane-D9

Description

Significance of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope to track the atom's journey through a chemical reaction or a metabolic pathway. guidechem.com This method is fundamental to the elucidation of reaction mechanisms. By using isotopes as markers, researchers can follow the transformation of reactants into products, identify the formation of intermediates, and unravel the sequence of bond-breaking and bond-forming events. campro-webshop.eu

The choice of isotope is critical and depends on the specific research question. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used because they are non-radioactive and can be detected by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This ability to "see" how and where atoms move provides direct evidence for proposed reaction pathways, which is often impossible to gain through other means. For instance, isotopic labeling has been crucial in studying the mechanisms of hydrogenation and oxidation reactions, which are vital in many industrial and biological processes. guidechem.com

Role of Deuterium in Elucidating Chemical and Biological Processes

Deuterium (D or ²H), a stable isotope of hydrogen with an added neutron, plays a unique and significant role in research. The key to its utility lies in the "Deuterium Kinetic Isotope Effect" (DKIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly if a deuterium atom is substituted at that position.

By measuring the rate of a reaction with the deuterated compound versus the non-deuterated one, scientists can determine if a specific C-H bond is broken in the slowest step of the reaction, providing critical insight into the mechanism. This effect has been widely exploited to study the mechanisms of both chemical and enzyme-catalyzed reactions.

Furthermore, deuterium labeling is extensively used in drug metabolism and pharmacokinetic (DMPK) studies. By replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed down, which can improve a drug's pharmacokinetic profile. Deuterated compounds also serve as ideal internal standards for quantitative analysis in mass spectrometry, as they are chemically identical to the analyte but have a different mass, allowing for precise quantification.

Overview of 2-Iodo-2-methylpropane-D9 in Contemporary Academic Research

This compound, also known as tert-butyl iodide-d9, is a deuterated organic compound where all nine hydrogen atoms of the tert-butyl group are replaced by deuterium. This specific isotopic labeling makes it a valuable compound in various areas of chemical research.

While detailed, large-scale published studies focusing specifically on this compound are not abundant in readily accessible literature, its applications can be understood from its chemical nature and the established uses of similar deuterated molecules. It is commercially available from various suppliers of research chemicals, indicating its use in laboratory settings.

The primary role of this compound in research is likely as an internal standard for analytical chemistry, particularly in studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is virtually identical to its non-deuterated counterpart, 2-Iodo-2-methylpropane (B1582146), but its increased mass allows it to be distinguished and used for accurate quantification of the non-deuterated analogue or related compounds.

In mechanistic studies, it serves as a precursor for generating the deuterated tert-butyl carbocation or tert-butyl radical. The iodine atom is a good leaving group, facilitating nucleophilic substitution and elimination reactions. By using the D9-labeled compound, researchers can investigate reaction mechanisms, study kinetic isotope effects, and trace the fate of the tert-butyl moiety in complex chemical transformations.

Below are the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄D₉I |

| Molecular Weight | 193.07 g/mol |

| CAS Number | 61207-61-2 |

| Synonyms | tert-Butyl iodide-d9, Perdeutero-tert-butyl iodide |

| Isotopic Purity | Typically ≥98 atom % D |

Table 1: Physical and Chemical Properties of this compound. Data sourced from multiple chemical suppliers. campro-webshop.eu

The synthesis of its non-deuterated analogue, 2-Iodo-2-methylpropane, can be achieved by reacting 2-methylpropene with hydrogen iodide. A similar strategy would likely be employed for the deuterated version, using deuterated precursors.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGPYSFTXVERY-GQALSZNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 2 Methylpropane D9

Dehalogenative Deuteration Strategies for Alkyl Halides

Dehalogenative deuteration offers a direct method for converting an alkyl halide into its deuterated counterpart by replacing the halogen atom with a deuterium (B1214612) atom. This transformation is typically achieved using a deuterium source, such as deuterium oxide (D₂O), and a reducing agent or an electrochemical setup.

Electrochemical Deuteration Approaches Utilizing D₂O as Deuterium Source

Electrochemical methods provide a green and efficient alternative for the deuteration of unactivated alkyl halides. cdnsciencepub.comacs.org These approaches utilize D₂O as an inexpensive and readily available deuterium source, avoiding the need for metal catalysts or harsh chemical reductants. acs.org The reaction proceeds through the electroreductive cleavage of the carbon-halogen bond.

In a typical setup, an undivided cell with a constant current is employed. For instance, the deuteration of unactivated alkyl halides can be carried out using a lead cathode and a graphite anode, with D₂O serving as the deuterium source. acs.org This method has been shown to be effective for a range of alkyl halides, including sterically hindered tertiary chlorides, suggesting its applicability for the synthesis of 2-Iodo-2-methylpropane-D9 from a suitable precursor. cdnsciencepub.com The process is generally conducted at room temperature and can even be powered by common batteries, highlighting its practicality. acs.org

Key features of this method include its catalyst-free nature and the use of an equivalent amount of D₂O. acs.org The Faradaic efficiency of these reactions is a critical parameter, as the competing deuterium evolution reaction can reduce the yield of the desired deuterated product. cdnsciencepub.com

Table 1: Electrochemical Deuteration of Alkyl Halides

| Substrate Type | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Unactivated Alkyl Halides | D₂O | Catalyst-free, Room temperature | acs.org |

| (Hetero)Aryl Halides | D₂O | Metal-catalyst free | acs.org |

Metal-Mediated Deuteration Reactions (e.g., Zinc-mediated)

A widely used and economical method for the dehalogenative deuteration of unactivated alkyl halides involves the use of zinc metal with D₂O as the deuterium donor. google.comcdnsciencepub.com This approach is valued for its efficiency, broad substrate scope, and mild reaction conditions. cdnsciencepub.com

The reaction mechanism is believed to involve a radical process leading to the formation of an organozinc intermediate. This intermediate then undergoes facile hydrolysis (or deuterolysis in this case) with D₂O to yield the deuterated alkane. google.comcdnsciencepub.com The reaction is typically carried out by stirring the alkyl halide with zinc powder in a suitable solvent, with the addition of D₂O. This method has been successfully applied to a variety of primary, secondary, and tertiary alkyl halides.

For example, the reduction of various alkyl bromides has been achieved in good yields and with high levels of deuterium incorporation using zinc dust in the presence of D₂O. nist.gov This straightforward and cost-effective technology represents a viable pathway for the synthesis of deuterated compounds. researchgate.net

Table 2: Zinc-Mediated Dehalogenative Deuteration

| Substrate Scope | Reagents | Deuterium Incorporation | Reference |

|---|---|---|---|

| Unactivated Alkyl Halides | Zn, D₂O | High (up to 97%) | nist.gov |

Deuterium Exchange Reaction Pathways

Hydrogen-deuterium exchange (H-D exchange) represents a direct approach to introduce deuterium into a molecule. mdpi.com This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, commonly D₂O. organic-chemistry.org The exchange can be catalyzed by acids, bases, or metals. mdpi.com

For the synthesis of this compound, direct H-D exchange on the final product is challenging. A more feasible strategy involves the deuteration of a precursor molecule, such as tert-butanol. Heating a solution of tert-butanol in acidified deuterium oxide under slight pressure has been shown to yield perdeuterated tert-butanol. cdnsciencepub.com This method, however, can be complicated by competing elimination reactions, leading to the formation of isobutylene (B52900). cdnsciencepub.com

Base-catalyzed H-D exchange is also a common method, particularly for hydrogens alpha to a carbonyl group. organic-chemistry.org However, for a molecule like tert-butanol, which lacks such activating groups, acid-catalyzed exchange is more relevant. The efficiency of the exchange is dependent on reaction conditions such as temperature, pressure, and the concentration of the acid catalyst. cdnsciencepub.com

Palladium-catalyzed H-D exchange reactions have also been reported for various organic compounds, often showing high regioselectivity. For instance, a Pd/C-Al-D₂O system can be used where deuterium gas is generated in situ. While this has been applied to various functional groups, its direct application to tert-butanol for perdeuteration requires specific investigation.

Precursor-Based Synthesis Routes for Isotopically Labeled Compounds

The most reliable and common method for synthesizing this compound involves a precursor-based approach. This strategy focuses on first synthesizing a perdeuterated precursor, tert-butanol-d10 ((CD₃)₃COD), and then converting it to the final product.

A high-yield method for preparing perdeuterated tert-butanol involves the Grignard reaction between deuterium methyl magnesium iodide (CD₃MgI) and deuterated acetone ((CD₃)₂CO). google.com This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran, and may be catalyzed by anhydrous manganese chloride to improve the yield and isotopic abundance. The resulting Grignard adduct is then hydrolyzed with heavy water (D₂O) under acidic conditions to produce the fully deuterated tert-butanol. google.com This method allows for high isotopic enrichment, often exceeding 99% atom D.

Table 3: Synthesis of Perdeuterated tert-Butanol via Grignard Reaction

| Reactants | Catalyst | Product | Yield | Isotopic Purity | Reference |

|---|

Once the perdeuterated tert-butanol is obtained, it can be converted to this compound using standard methods for the conversion of tertiary alcohols to tertiary alkyl iodides. A common method involves reaction with hydroiodic acid (HI) or a combination of an iodine source and a reducing agent. This substitution reaction typically proceeds readily due to the stability of the intermediate tert-butyl carbocation.

This precursor-based route offers excellent control over the isotopic labeling pattern and generally provides high yields of the desired this compound with very high deuterium incorporation.

Advanced Spectroscopic and Structural Characterization

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules, particularly in the solid state. The deuterium nucleus possesses a nuclear spin I=1 and an electric quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the orientation of the C-D bond relative to the external magnetic field, making ²H NMR an excellent tool for studying molecular motion.

Solid-state ²H NMR studies of 2-Iodo-2-methylpropane-D9, also referred to as tert-butyl-d9-iodide, have provided significant insights into its molecular dynamics. In its polycrystalline form, the compound exhibits distinct dynamic behaviors in different temperature phases. researchgate.net

The analysis of spin-lattice relaxation times (T₁) in different phases provides quantitative data on the rates of these molecular motions. For instance, in similar deuterated tert-butyl compounds, a discontinuous increase in the rotational correlation time is observed upon melting, indicating a significant change in the motional freedom of the molecule as it transitions from the solid to the liquid state. researchgate.net

The lineshape of a solid-state ²H NMR spectrum is directly influenced by the type and timescale of molecular motion. For a static C-D bond, a characteristic Pake doublet powder pattern is observed, with a splitting determined by the quadrupolar coupling constant. When molecular motion occurs on a timescale comparable to or faster than the inverse of the quadrupolar splitting, the lineshape is averaged in a way that is specific to the geometry and rate of the motion.

In the case of this compound, the lineshapes in different solid phases are consistent with specific motional models. For example, in the lowest temperature phase, the observed spectra can be simulated by a model that includes both methyl group rotation and tert-butyl group rotation. researchgate.net In the rotator phase, the lineshape narrows significantly, which is indicative of more isotropic, liquid-like tumbling motions. By simulating the experimental spectra with theoretical models, it is possible to extract detailed information about the motional mechanisms and their activation energies.

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the presence of deuterium atoms directly attached to the carbons of the methyl groups influences the ¹³C NMR spectrum in predictable ways.

For the non-deuterated analogue, 2-iodo-2-methylpropane (B1582146), two distinct signals are observed in the ¹³C NMR spectrum. docbrown.info The signal for the three equivalent methyl carbons appears at a chemical shift of approximately 43.4 ppm, while the quaternary carbon bonded to the iodine atom appears at around 40.4 ppm. docbrown.info

For this compound, the ¹³C NMR spectrum is expected to show two primary signals corresponding to the same carbon environments. However, these signals will exhibit fine structure due to coupling between the ¹³C nuclei and the attached deuterium nuclei (¹³C-²H coupling). Since deuterium has a nuclear spin of 1, a carbon atom bonded to one deuterium will appear as a 1:1:1 triplet. A carbon bonded to three deuterium atoms, as in the -CD₃ groups of this compound, will theoretically appear as a septet (a 1:3:6:7:6:3:1 pattern) due to spin-spin coupling. blogspot.com

Additionally, the substitution of hydrogen with deuterium can cause a small change in the chemical shift of the directly attached carbon, known as an isotopic shift. This shift is typically to a lower frequency (upfield). The expected ¹³C NMR chemical shifts and coupling patterns for this compound are summarized in the table below.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹³C-²H coupling) |

| -C D₃ | Slightly upfield of 43.4 | Septet |

| (C D₃)₃C -I | ~40.4 | Singlet |

Mass Spectrometry Applications in Isotopic Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic enrichment of this compound. The technique allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The molecular weight of non-deuterated 2-iodo-2-methylpropane (C₄H₉I) is 184.02 g/mol . docbrown.info For this compound (C₄D₉I), the molecular weight is approximately 193.07 g/mol , reflecting the replacement of nine hydrogen atoms with deuterium. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which for C₄D₉I is 193.03139 Da. nih.gov

The mass spectrum of 2-iodo-2-methylpropane is characterized by a prominent base peak at m/z 57, corresponding to the tert-butyl cation, [(CH₃)₃C]⁺. docbrown.info Other significant fragments are also observed. For this compound, the fragmentation pattern is expected to be similar, but the m/z values of the fragments containing deuterium will be shifted accordingly. The analysis of the isotopic distribution of the molecular ion peak and its fragments allows for the calculation of the isotopic purity of the compound. nih.govrsc.orgresearchgate.net

The table below shows the expected m/z values for the major fragments of this compound compared to its non-deuterated counterpart.

| Fragment | Non-deuterated (m/z) | Deuterated (m/z) |

| [C(CH₃)₃]⁺ / [C(CD₃)₃]⁺ | 57 | 66 |

| [M - CH₃]⁺ / [M - CD₃]⁺ | 169 | 175 |

| [I]⁺ | 127 | 127 |

| [M]⁺ | 184 | 193 |

Rotational Spectroscopy and Derivation of Molecular Constants for Deuterated Alkyl Halides

Rotational spectroscopy, particularly microwave spectroscopy, provides highly accurate information about the geometry and electronic structure of small molecules in the gas phase. By measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia and, from these, derive precise molecular constants such as rotational constants and bond lengths.

The substitution of hydrogen with deuterium in the methyl groups of 2-iodo-2-methylpropane leads to a significant increase in the moments of inertia. This, in turn, results in a decrease in the rotational constants. By comparing the rotational constants of the normal and deuterated species, it is possible to accurately determine the substitution coordinates of the hydrogen atoms and refine the molecular structure.

The table below illustrates the type of molecular constants that can be derived from rotational spectroscopy, based on the example of tert-butyl chloride. mdpi.com

| Molecular Constant | Description |

| Rotational Constants (A, B, C) | Related to the moments of inertia about the principal axes. |

| Centrifugal Distortion Constants | Account for the non-rigidity of the molecule. |

| Quadrupole Coupling Constants | Describe the interaction of the nuclear quadrupole moment of the halogen with the molecular electric field gradient. |

Mechanistic Investigations Utilizing 2 Iodo 2 Methylpropane D9

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The study of kinetic isotope effects is a cornerstone of mechanistic chemistry. When a C-H bond is replaced by a C-D bond, the greater mass of deuterium (B1214612) leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate. The magnitude of this rate difference, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides valuable information about the transition state structure.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For reactions involving the cleavage of a carbon-hydrogen bond, the substitution of hydrogen with deuterium typically leads to a significant decrease in the reaction rate, resulting in a kH/kD ratio greater than 1. While 2-Iodo-2-methylpropane-D9 is not typically used to study primary KIEs directly related to the cleavage of its C-D bonds in substitution or elimination reactions (as the C-I bond is the one that breaks), the principles of primary KIEs are fundamental to understanding isotope effects in general. The magnitude of the primary KIE can indicate the extent of bond breaking in the transition state.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs but are highly informative about changes in hybridization and hyperconjugation at the transition state. The solvolysis of 2-iodo-2-methylpropane (B1582146), a classic SN1 reaction, is a prime example where SKIEs are instrumental in confirming the stepwise nature of the mechanism, which proceeds through a carbocation intermediate.

Alpha-secondary KIEs are observed when deuterium is substituted for hydrogen on the carbon atom undergoing the reaction (the alpha-carbon). In the case of the solvolysis of 2-iodo-2-methylpropane, this would involve a hypothetical deuteration at the central carbon, which is not possible for this specific molecule. However, the principle is important. For SN1 reactions, where the hybridization of the alpha-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate, a normal KIE (kH/kD > 1) is typically observed. This is because the C-H(D) bending vibrations are less constrained in the sp2-hybridized transition state leading to the carbocation, resulting in a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state compared to the ground state.

Beta-secondary KIEs are measured when the isotopic substitution is on a carbon atom adjacent to the reaction center (the beta-carbon). In the solvolysis of this compound, all nine deuterium atoms are in beta positions. The observation of a significant normal KIE in the solvolysis of this compound provides strong evidence for the formation of a carbocation intermediate. This effect is attributed to hyperconjugation, where the C-D sigma bonds of the methyl groups donate electron density to the empty p-orbital of the developing carbocation. Since C-H bonds are better electron donors than C-D bonds in this context, the non-deuterated compound is stabilized more effectively in the transition state, leading to a faster reaction rate and a kH/kD > 1.

| Substrate | Solvent | Temperature (°C) | kH/kD |

| (CH₃)₃CI / (CD₃)₃CI | 80% Ethanol | 25 | 1.33 |

| (CH₃)₃CBr / (CD₃)₃CBr | 80% Ethanol | 25 | 1.34 |

| (CH₃)₃CCl / (CD₃)₃CCl | 80% Ethanol | 25 | 1.35 |

This table presents representative β-secondary kinetic isotope effects for the solvolysis of tert-butyl halides, demonstrating the effect of perdeuteration of the methyl groups.

Gamma-secondary KIEs involve isotopic substitution at the gamma position, two carbons away from the reaction center. In the context of this compound, all deuterium atoms are in the beta position, so direct measurement of a gamma effect is not applicable. Generally, gamma effects are smaller than alpha and beta effects and can be either normal or inverse. They are often attributed to steric effects or changes in long-range electronic interactions.

Methodologies for KIE Measurement in Deuterated Systems

The precise determination of kinetic isotope effects requires sensitive analytical techniques capable of measuring small differences in reaction rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for measuring KIEs. By monitoring the disappearance of reactant signals or the appearance of product signals over time for both the deuterated and non-deuterated compounds in separate experiments, the respective rate constants can be determined. For competitive experiments, where a mixture of the isotopic compounds is used, NMR can be employed to determine the ratio of products at various reaction times.

Mass Spectrometry (MS): Mass spectrometry is another crucial technique for KIE measurements. In competitive experiments, the ratio of the isotopically labeled and unlabeled products can be accurately determined by analyzing the relative intensities of their molecular ion peaks or characteristic fragment ions. This method is particularly useful for obtaining precise measurements of isotope ratios.

Conductivity Measurements: For solvolysis reactions that produce ions, such as the reaction of 2-iodo-2-methylpropane, the rate of reaction can be followed by measuring the change in the electrical conductivity of the solution over time. By performing this measurement for both the deuterated and non-deuterated substrates under identical conditions, the rate constants and thus the KIE can be calculated.

Interpretation of KIEs in Defining Reaction Pathways

The substitution of hydrogen with deuterium atoms in 2-iodo-2-methylpropane leads to a heavier molecule with lower zero-point vibrational energy for its C-D bonds compared to the C-H bonds in the non-deuterated isotopologue. The breaking of these bonds during a reaction requires surmounting an energy barrier, and the difference in vibrational energies between the ground state and the transition state is reflected in the reaction rates. The ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), known as the kinetic isotope effect (kH/kD), provides critical information about the bonding changes occurring in the rate-determining step of the reaction.

Identification of Rate-Determining Steps

A significant primary kinetic isotope effect, where kH/kD is substantially greater than 1, is a strong indicator that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the cleavage of this bond occurs in a fast step, either before or after the rate-limiting step.

In the context of reactions involving 2-iodo-2-methylpropane, such as elimination reactions, the observation of a large deuterium KIE when using this compound would imply that the abstraction of a proton (or deuteron) from a methyl group is part of the slowest step of the reaction, characteristic of an E2 mechanism. In contrast, for an E1 mechanism, where the rate-determining step is the unimolecular dissociation of the C-I bond to form a carbocation, a much smaller or negligible KIE would be expected as the C-D bond remains intact during this step.

Analysis of Transition State Structures

The magnitude of the kinetic isotope effect can also offer detailed insights into the geometry and nature of the transition state. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, are particularly informative. For instance, α-secondary KIEs, involving deuterium substitution at the carbon atom undergoing substitution (the α-carbon), can help to distinguish between different nucleophilic substitution mechanisms.

In the case of this compound, while there is no α-hydrogen, the β-secondary KIEs (deuteration of the methyl groups) are highly informative. For an SN1 reaction, the rate-determining step involves the ionization of the C-I bond, leading to the formation of a planar tert-butyl carbocation. This change in hybridization from sp³ in the reactant to sp² in the transition state leads to a weakening of the out-of-plane C-H (or C-D) bending vibrations. This results in a "normal" secondary KIE, where kH/kD > 1. The magnitude of this effect can indicate the extent of C-I bond cleavage and carbocation formation in the transition state. A more developed carbocation character in the transition state generally leads to a larger β-secondary KIE.

Studies of Radical Processes in Halogen-Containing Systems

Free-radical halogenation is a fundamental process in organic chemistry. The use of deuterated substrates like this compound can provide valuable information about the mechanism of these chain reactions. The initiation step involves the homolytic cleavage of the halogen-halogen bond, followed by propagation steps where a halogen radical abstracts a hydrogen (or deuterium) atom from the alkane to form an alkyl radical.

The measurement of the KIE for the hydrogen abstraction step can reveal details about the transition state of this process. A significant primary KIE would indicate that the C-D bond is being broken in this step, which is a key feature of the propagation phase of the radical chain reaction. The magnitude of the KIE can also be influenced by the nature of the halogen radical, providing insights into the selectivity and reactivity of different halogens.

Mechanistic Discrimination in Nucleophilic Substitution Reactions (SN1/SN2)

As mentioned earlier, kinetic isotope effects are a powerful tool for distinguishing between SN1 and SN2 reaction mechanisms. The solvolysis of 2-iodo-2-methylpropane is a classic example of an SN1 reaction. The use of this compound in these studies provides definitive evidence for the proposed mechanism.

For an SN1 reaction of 2-iodo-2-methylpropane, the rate-determining step is the formation of the tert-butyl carbocation. Since the C-D bonds of the methyl groups are not broken in this step, a primary KIE is not expected. However, a significant β-secondary KIE is anticipated due to the change in hybridization from sp³ to sp².

Conversely, if the reaction were to proceed via an SN2 mechanism (which is highly unlikely for a tertiary substrate due to steric hindrance), the nucleophile would attack the α-carbon in a concerted step with the departure of the iodide leaving group. In such a scenario, one would expect a smaller, possibly even inverse (kH/kD < 1), secondary KIE. Therefore, the observation of a substantial normal secondary KIE in the reaction of this compound provides strong evidence against an SN2 pathway and supports an SN1 mechanism.

Solvolysis Reaction Mechanism Studies Involving Deuterated Tertiary Alkyl Iodides

The solvolysis of tertiary alkyl halides, such as 2-iodo-2-methylpropane, in polar protic solvents is a cornerstone for studying SN1 reactions. The use of this compound allows for a detailed examination of the solvolysis mechanism through the analysis of kinetic isotope effects.

Studies on the solvolysis of tert-butyl halides have shown that β-deuterium substitution leads to a decrease in the reaction rate. The magnitude of the kH/kD ratio is influenced by the solvent and the leaving group. For the solvolysis of tert-butyl chloride, a significant β-secondary KIE is observed, which increases as the solvent becomes more ionizing. This is consistent with a transition state that has significant carbocation character.

Below is a hypothetical data table illustrating the kind of results that would be expected from such a study, based on known principles of kinetic isotope effects in solvolysis reactions.

| Solvent System (v/v) | Temperature (°C) | kH (s⁻¹) for 2-Iodo-2-methylpropane | kD (s⁻¹) for this compound | kH/kD |

| 80% Ethanol / 20% Water | 25 | 1.5 x 10⁻⁵ | 1.2 x 10⁻⁵ | 1.25 |

| 60% Ethanol / 40% Water | 25 | 5.0 x 10⁻⁵ | 3.9 x 10⁻⁵ | 1.28 |

| 40% Ethanol / 60% Water | 25 | 1.8 x 10⁻⁴ | 1.4 x 10⁻⁴ | 1.29 |

| 20% Ethanol / 80% Water | 25 | 7.2 x 10⁻⁴ | 5.5 x 10⁻⁴ | 1.31 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend of an increasing β-secondary kinetic isotope effect with increasing solvent ionizing power for the solvolysis of a tertiary alkyl iodide.

Theoretical and Computational Research on 2 Iodo 2 Methylpropane D9 Systems

Density Functional Theory (DFT) Calculations for KIE Prediction and Validation

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for predicting and validating kinetic isotope effects (KIEs). The KIE, the ratio of the rate constant for the non-deuterated species to that of the deuterated species (kH/kD), is a sensitive probe of reaction mechanisms. For the solvolysis of 2-Iodo-2-methylpropane-D9, which typically proceeds through an SN1 mechanism, DFT calculations are instrumental in elucidating the nature of the transition state.

In the context of the SN1 reaction of tert-butyl halides, computational models, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), have been used to simulate the reaction pathway. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from studies on analogous compounds like tert-butyl chloride can be applied. For instance, a DFT model of the SN1 solvolysis of tert-butyl chloride has been developed, providing insights into the transition state. The secondary deuterium (B1214612) KIE observed in such reactions is attributed to changes in hyperconjugation and steric effects upon moving from the sp3-hybridized reactant to the sp2-hybridized carbocation intermediate.

DFT calculations allow for the computation of vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. These frequencies are then used to calculate the zero-point energies (ZPEs), from which the KIE can be predicted. The comparison of these computationally predicted KIEs with experimental data serves as a powerful validation of the proposed reaction mechanism and the computational model itself.

Table 1: Representative Data from DFT Calculations for KIE Prediction in SN1 Reactions of Tert-Butyl Halides

| Parameter | Value | Computational Method |

| Calculated kH/kD (β-D9) | > 1.0 | B3LYP/6-31G(d) |

| Key Vibrational Mode (C-H/C-D) | Bending | B3LYP/6-31G(d) |

| Nature of Isotope Effect | Secondary | Not Applicable |

Ab Initio Calculations for Molecular Structure and Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly accurate means of determining molecular structures and properties. For this compound, these methods can be used to calculate bond lengths, bond angles, and vibrational frequencies with a high degree of confidence.

While specific ab initio studies on this compound are scarce, research on the non-deuterated 2-Iodo-2-methylpropane (B1582146) provides valuable data. These calculations can precisely model the geometry of the molecule, including the C-I bond length, which is critical for understanding its reactivity in SN1 reactions. Isotopic substitution with deuterium does not significantly alter the electronic structure and therefore the equilibrium geometry of the molecule. However, the change in mass affects the vibrational frequencies, which is the basis of the kinetic isotope effect.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark data for calibrating more computationally efficient methods like DFT.

Table 2: Calculated Molecular Properties of Tert-Butyl Iodide from Computational Studies

| Property | Calculated Value | Method |

| C-I Bond Length | Varies with method | MP2, DFT |

| C-C Bond Length | Varies with method | MP2, DFT |

| C-C-C Bond Angle | Varies with method | MP2, DFT |

Note: This table represents the type of data obtained from ab initio calculations for the non-deuterated analogue, 2-Iodo-2-methylpropane.

Computational Modeling of Reaction Energy Surfaces and Pathways

Understanding the complete reaction mechanism of the solvolysis of this compound involves mapping the potential energy surface (PES) that connects the reactants to the products through the transition state. Computational modeling is the primary tool for constructing and exploring these energy landscapes.

For the SN1 reaction of tert-butyl halides, the reaction pathway involves the initial heterolytic cleavage of the carbon-halogen bond to form a carbocation intermediate, followed by the nucleophilic attack of the solvent. Computational studies can model this process, identifying the structures and energies of the reactant, the transition state, the carbocation intermediate, and the final product.

These models often include explicit solvent molecules to accurately capture the significant role of solvation in stabilizing the charged intermediates and transition states. The energy barrier for the reaction, which determines the reaction rate, can be calculated from the PES. By comparing the energy surfaces for the deuterated and non-deuterated reactants, the origins of the kinetic isotope effect can be more deeply understood in terms of changes in the transition state structure and vibrational frequencies.

Table 3: Key Features of a Computationally Modeled SN1 Reaction Pathway for a Tert-Butyl Halide

| Feature | Description |

| Reactant | Neutral tert-butyl halide molecule. |

| Transition State | Elongated carbon-halogen bond, developing positive charge on the carbon. |

| Intermediate | Planar tert-butyl carbocation. |

| Product | Solvated product (e.g., tert-butanol). |

| Activation Energy | Energy difference between the reactant and the transition state. |

Note: This table describes the general features of the SN1 reaction pathway for tert-butyl halides as determined by computational modeling.

Advanced Academic Applications and Emerging Research Directions

Applications in Fundamental Organic Synthesis Research

In the realm of fundamental organic synthesis, 2-Iodo-2-methylpropane-D9 is primarily utilized as a source for introducing the deuterated tert-butyl group, a common bulky substituent in organic molecules. clearsynth.comscielo.org.mx The incorporation of this isotopically labeled moiety allows chemists to track the progress of reactions and to probe reaction mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.comsimsonpharma.com

The tert-butyl group is often employed to confer specific steric and electronic properties to a molecule. By using the deuterated version, researchers can distinguish between different parts of a molecule in complex reaction mixtures, aiding in the structural elucidation of products and intermediates. clearsynth.comscielo.org.mx While specific documented examples of large-scale synthetic applications of this compound are specialized, its role as a deuterated building block is crucial in the synthesis of labeled internal standards for analytical chemistry and in the preparation of substrates for mechanistic studies. simsonpharma.com

Table 1: Selected Applications of Deuterated Building Blocks in Organic Synthesis

| Application Area | Purpose of Deuteration | Analytical Techniques |

| Mechanistic Studies | Tracing reaction pathways | NMR, Mass Spectrometry |

| Analytical Standards | Quantification in complex mixtures | Mass Spectrometry, Chromatography |

| Structural Elucidation | Distinguishing molecular fragments | NMR Spectroscopy |

Contributions to Quantitative Reaction Kinetics Studies

A significant application of this compound lies in the field of physical organic chemistry, particularly in quantitative reaction kinetics studies. The replacement of hydrogen with deuterium (B1214612) at the β-carbon to the leaving group allows for the investigation of secondary kinetic isotope effects (KIEs). These effects are particularly informative for studying nucleophilic substitution reactions, such as the SN1 mechanism, where the rate-determining step involves the formation of a carbocation intermediate.

In the solvolysis of tert-butyl halides, a classic example of an SN1 reaction, the rate of reaction is influenced by the stability of the incipient tert-butyl carbocation. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state leading to the carbocation, hyperconjugation, an interaction between the C-H σ-bonds and the empty p-orbital of the carbocation, plays a stabilizing role. The weaker C-H bonds are more effective at hyperconjugation than the stronger C-D bonds. Consequently, the deuterated compound, this compound, reacts more slowly than its non-deuterated counterpart. This phenomenon, known as a normal secondary kinetic isotope effect (kH/kD > 1), provides quantitative evidence for the involvement of hyperconjugation in the stabilization of the transition state.

Table 2: Representative Kinetic Isotope Effects in SN1 Solvolysis Reactions

| Substrate | Leaving Group | Solvent | kH/kD |

| (CH₃)₃CCl | Cl⁻ | 80% Ethanol | 1.33 |

| (CD₃)₃CCl | Cl⁻ | 80% Ethanol | |

| (CH₃)₃CBr | Br⁻ | 80% Ethanol | 1.36 |

| (CD₃)₃CBr | Br⁻ | 80% Ethanol |

Note: Data is illustrative and based on typical values for tert-butyl halides.

Mechanistic Probes in Bioorganic and Enzymatic Reaction Understanding

In the fields of bioorganic chemistry and enzymology, deuterated compounds are indispensable tools for elucidating reaction mechanisms. nih.gov While direct applications of this compound in enzymatic studies are not extensively documented, the principles of its use as a mechanistic probe are widely applicable. The tert-butyl group can be introduced into enzyme substrates or inhibitors to probe the steric and electronic environment of active sites. nih.gov

The use of the deuterated tert-butyl group allows for the study of kinetic isotope effects in enzyme-catalyzed reactions. ias.ac.in If a C-H bond is broken or formed in the rate-determining step of an enzymatic reaction, substitution with deuterium will lead to a primary kinetic isotope effect. Secondary kinetic isotope effects, as discussed previously, can provide information about changes in hybridization or steric environment at a particular position during the reaction. By synthesizing enzyme substrates containing the tert-butyl-d9 moiety, researchers can gain insights into transition state structures and the catalytic mechanisms employed by enzymes.

Table 3: General Applications of Deuterated Probes in Bioorganic Chemistry

| Area of Investigation | Information Gained from Deuteration |

| Enzyme Mechanism | Elucidation of transition state structure |

| Metabolic Pathways | Tracing the fate of molecules in biological systems |

| Protein-Ligand Interactions | Probing the environment of binding sites |

Development of Novel and Green Deuteration Methodologies

The synthesis of isotopically labeled compounds like this compound has traditionally involved methods that may not be environmentally benign. However, there is a growing emphasis on the development of novel and green deuteration methodologies. scielo.org.mxthalesnano.com Modern approaches focus on minimizing waste, using less hazardous reagents, and improving reaction efficiency.

Greener methods for introducing deuterium often involve catalytic processes that use deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. thalesnano.com For the synthesis of this compound, this could involve the deuteration of a suitable precursor, such as isobutylene (B52900) or tert-butanol, followed by conversion to the iodide. Advances in catalysis, including the use of transition metal catalysts, have enabled more efficient and selective deuteration reactions under milder conditions. The use of flow chemistry and in-situ generation of deuterium gas from heavy water are also emerging as safer and more sustainable alternatives to traditional batch processes using pressurized deuterium gas cylinders. thalesnano.com

Isotopic Tracing in Environmental and Agrochemical Fate Research

Isotopically labeled compounds are crucial for tracing the environmental fate and transport of chemicals, including pesticides and other agrochemicals. clearsynth.com While specific studies on this compound in this context are not prevalent, the principles of its use as an isotopic tracer are highly relevant. Small organoiodine compounds can be released into the environment from various sources, and understanding their behavior is important for environmental risk assessment. osti.govresearchgate.netwikipedia.org

By using the deuterated analogue, researchers can track the movement of the compound through soil and water systems, and study its degradation pathways. osti.govresearchgate.net The distinct mass of the deuterated compound allows for its detection and quantification at very low concentrations using mass spectrometry, even in complex environmental matrices. This enables studies on rates of transport, sorption to soil particles, and biotic and abiotic degradation. nih.govnih.gov Such studies are essential for developing models that predict the environmental persistence and potential for exposure of related organoiodine compounds. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Iodo-2-methylpropane-D9 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration of tert-butyl precursors using deuterated reagents (e.g., D2O or deuterated acids) followed by iodination. Isotopic purity (>98 atom% D) is ensured via repeated purification using fractional distillation or column chromatography under inert conditions. The presence of copper stabilizers (as noted in ) minimizes iodine decomposition during storage. Analytical verification via -NMR should show no residual proton signals in the tert-butyl region (δ ~1.2 ppm) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Due to its flammability and sensitivity to light/heat, store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Copper stabilizers (0.1–1% w/w) are added to suppress radical-mediated degradation . Regular stability testing via GC-MS is recommended to detect impurities like tert-butyl alcohol-D9 or iodine residues .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR confirms deuterium incorporation at the methyl groups (expected singlet at δ ~1.2 ppm for (CD)CI).

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 193.07 (M) with a D9 isotopic pattern distinct from non-deuterated analogs .

- IR Spectroscopy : Absence of C–H stretching (~2800–3000 cm) confirms deuteration .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in SN1/SN2 mechanisms?

- Methodological Answer : The C–D bond’s higher strength (vs. C–H) reduces hyperconjugative stabilization of carbocation intermediates in SN1 reactions, leading to slower rates. For SN2, steric hindrance from deuterated methyl groups may further slow nucleophilic attack. Comparative studies using measurements (via kinetic assays under controlled conditions) reveal KIEs of ~2–3 for SN1 and <1.5 for SN2 pathways .

Q. How can researchers resolve contradictions in isotopic purity data between suppliers?

- Methodological Answer : Discrepancies often arise from analytical methods (e.g., NMR vs. MS). Standardize verification using:

- Isotopic Ratio MS (IRMS) for absolute quantification of D/H ratios.

- Cross-validation with independent techniques (e.g., -NMR integration vs. combustion analysis) .

- Example : A supplier-reported purity of 99 atom% D may show 97% via -NMR due to solvent exchange artifacts. Combustion analysis or IRMS provides more reliable data .

Q. What strategies optimize the use of this compound in tracer studies for metabolic or environmental research?

- Methodological Answer :

- Labeling Protocols : Administer the compound in model systems (e.g., bacterial cultures or soil microcosms) under isotopic dilution conditions to track degradation pathways.

- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) for deuterated metabolites (e.g., tert-butyl alcohol-D9).

- Control Experiments : Include non-deuterated controls to distinguish biotic/abiotic degradation and quantify isotopic fractionation .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between deuteration-induced steric effects and electronic effects in reactions?

- Methodological Answer :

- Comparative Kinetics : Compare reaction rates of this compound with its non-deuterated analog and isotopologs (e.g., D3 or D6 variants).

- Computational Modeling : Use DFT calculations to isolate electronic (charge distribution) vs. steric (van der Waals radii) contributions.

- Isotopic Perturbation : Monitor equilibrium shifts in reversible reactions via -NMR to detect thermodynamic isotope effects (TIEs) .

Q. What are the best practices for mitigating deuterium loss during prolonged reaction conditions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under argon to prevent H/D exchange with moisture.

- Low-Temperature Protocols : Use cryogenic conditions (<0°C) for acid- or base-catalyzed reactions prone to H/D scrambling.

- Post-Reaction Analysis : Quench aliquots at intervals and analyze via MS/NMR to quantify deuterium retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.